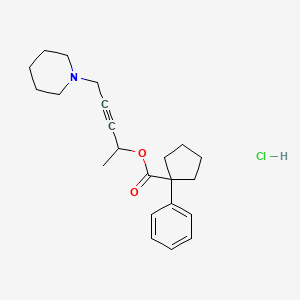
1-Methyl-4-piperidino-2-butynyl 1-phenylcyclopentanecarboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-piperidino-2-butynyl 1-phenylcyclopentanecarboxylate hydrochloride is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a piperidine ring, a butynyl group, and a phenylcyclopentanecarboxylate moiety. It is often used in various fields such as chemistry, biology, and medicine due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-piperidino-2-butynyl 1-phenylcyclopentanecarboxylate hydrochloride typically involves multiple steps. One common method includes the reaction of 1-phenylcyclopentanecarboxylic acid with 1-methyl-4-piperidone to form an intermediate. This intermediate is then reacted with propargyl bromide under basic conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography. The use of automated reactors and precise control of reaction parameters are crucial to maintain consistency and quality in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-4-piperidino-2-butynyl 1-phenylcyclopentanecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be modified using alkyl halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new alkylated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-Methyl-4-piperidino-2-butynyl 1-phenylcyclopentanecarboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-piperidino-2-butynyl 1-phenylcyclopentanecarboxylate hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of neurotransmitter reuptake or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride: Known for its neurotoxic effects and use in Parkinson’s disease research.
Procyclidine hydrochloride: Used as an antispasmodic and in the treatment of Parkinsonism.
Meperidine hydrochloride: An opioid analgesic with a similar piperidine structure.
Uniqueness
1-Methyl-4-piperidino-2-butynyl 1-phenylcyclopentanecarboxylate hydrochloride is unique due to its combination of a piperidine ring with a butynyl and phenylcyclopentanecarboxylate moiety. This unique structure imparts specific chemical properties and biological activities that are distinct from other similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness.
Propiedades
Número CAS |
24642-36-2 |
|---|---|
Fórmula molecular |
C22H30ClNO2 |
Peso molecular |
375.9 g/mol |
Nombre IUPAC |
5-piperidin-1-ylpent-3-yn-2-yl 1-phenylcyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C22H29NO2.ClH/c1-19(11-10-18-23-16-8-3-9-17-23)25-21(24)22(14-6-7-15-22)20-12-4-2-5-13-20;/h2,4-5,12-13,19H,3,6-9,14-18H2,1H3;1H |
Clave InChI |
KTXLQVJYSMRRKU-UHFFFAOYSA-N |
SMILES canónico |
CC(C#CCN1CCCCC1)OC(=O)C2(CCCC2)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5-Methanocyclopenta[d]azepine-2,4(1H,3H)-dione](/img/structure/B14701664.png)
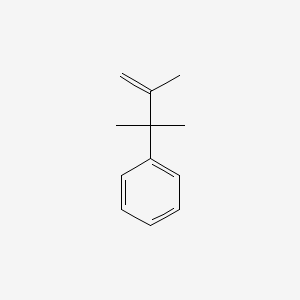
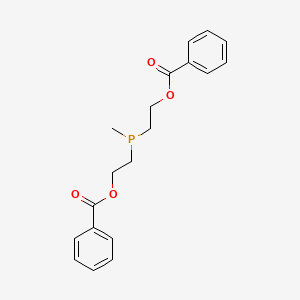
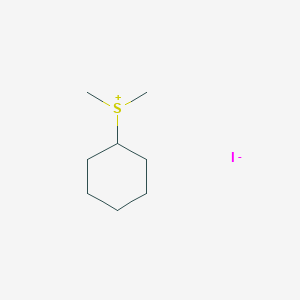
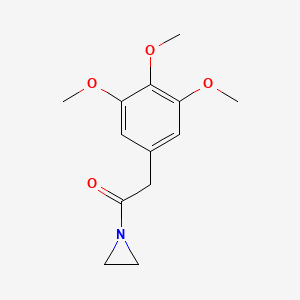

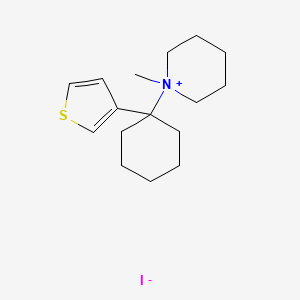

![2-[(2,5-Dimethoxyphenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14701701.png)
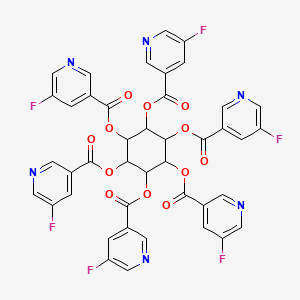


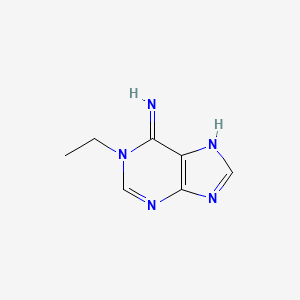
![9-[(3-Chlorophenyl)methylidene]-9H-fluorene](/img/structure/B14701749.png)
